molecular formula C19H17N3O2 B10862529 4-(6-methylpyridin-2-yl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

4-(6-methylpyridin-2-yl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B10862529
M. Wt: 319.4 g/mol
InChI Key: FGRZNACKMKJKEK-UHFFFAOYSA-N
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Description

4-(6-METHYL-2-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by its fused ring system, which includes pyridine, dioxolo, and benzodiazepine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-METHYL-2-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-2-pyridinecarboxaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a dioxolo-containing reagent under acidic or basic conditions to form the desired benzodiazepine ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-METHYL-2-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents, acylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure .

Scientific Research Applications

4-(6-METHYL-2-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(6-METHYL-2-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE
  • 4-(6-CHLORO-2-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE
  • 4-(6-METHYL-3-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE

Uniqueness

The uniqueness of 4-(6-METHYL-2-PYRIDYL)-5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPINE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 6-methyl-2-pyridyl group enhances its binding affinity to certain targets and may improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

7-(6-methylpyridin-2-yl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene

InChI

InChI=1S/C19H17N3O2/c1-12-4-2-5-14(21-12)19-15-6-3-7-22(15)16-9-18-17(23-11-24-18)8-13(16)10-20-19/h2-9,19-20H,10-11H2,1H3

InChI Key

FGRZNACKMKJKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2C3=CC=CN3C4=CC5=C(C=C4CN2)OCO5

Origin of Product

United States

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